molecular formula C22H18Cl2N8 B1684591 CHIR-99021 CAS No. 252917-06-9

CHIR-99021

Cat. No.: B1684591
CAS No.: 252917-06-9
M. Wt: 465.3 g/mol
InChI Key: AQGNHMOJWBZFQQ-UHFFFAOYSA-N
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Description

CHIR-99021 is a chemical compound known for its potent inhibition of glycogen synthase kinase 3 (GSK-3). It is an aminopyrimidine derivative that selectively inhibits both GSK-3β and GSK-3α with high affinity. This compound has gained significant attention in the fields of molecular biology, stem cell research, and regenerative medicine due to its ability to modulate the Wnt/β-catenin signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHIR-99021 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification systems, and stringent quality control measures to ensure consistency and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

CHIR-99021 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the aminopyrimidine and dichlorophenyl moieties. It can also participate in hydrogen bonding and π-π interactions, which are crucial for its binding to GSK-3 .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), dichloromethane, and various bases and acids for pH adjustments. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation .

Major Products

The major products formed from the reactions involving this compound are primarily its derivatives, which are studied for their enhanced or modified biological activities. These derivatives are often used to explore structure-activity relationships and optimize the compound’s efficacy .

Scientific Research Applications

CHIR99021 is a chemical compound frequently used in scientific research for its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity, particularly GSK-3α and GSK-3β isoforms . By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway. This leads to the stabilization and accumulation of β-catenin, which then translocates to the cell nucleus, enhancing the Wnt/β-catenin signaling pathway .

Scientific Research Applications

CHIR99021 has a wide array of applications in scientific research, including stem cell research, regenerative medicine, cancer biology, and mitochondrial biogenesis .

Stem Cell Research and Regenerative Medicine
CHIR99021 promotes the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). It facilitates the derivation of high-quality, undifferentiated cell populations and guides their differentiation into specific lineages .

Cancer Biology
CHIR99021 can impact the behavior of cancer cells by modulating Wnt signaling . It has shown a synergistic effect with paclitaxel in the treatment of human lung cancer . CHIR99021 can also enrich primary low-grade glioma cells with CD133-positive glioma stem-like cell (GSLC) properties .

Mitochondrial Biogenesis
this compound promotes mitochondrial biogenesis and increases mitochondrial mass and membrane potential . It also regulates mitochondrial remodeling via the β-catenin signaling pathway and inhibits the expression of miRNAs during definitive endodermal differentiation .

Other Applications
CHIR99021 can upregulate lysosomal activation and autophagy . It also suppresses the migration of human Tenon's fibroblasts (HTFs) .

Detailed Research Findings

CHIR99021 in Stem Cell Research
CHIR99021 is utilized to maintain stem cells in an undifferentiated state and to guide their differentiation into specific lineages . By enhancing the Wnt/β-catenin signaling pathway, CHIR99021 facilitates the derivation of high-quality, undifferentiated cell populations .

CHIR99021 in Cancer Treatment
In human lung cancer treatment, CHIR99021 has a synergistic effect with paclitaxel . It can also enrich primary low-grade glioma cells with CD133-positive GSLC properties . CHIR99021 can reverse the effects of cordycepin, which induces a decrease in cell viability, downregulation of β-catenin, an increase in apoptosis, and a reduction in TMZ resistance .

CHIR99021 and Mitochondrial Function
this compound promotes mitochondrial biogenesis and oxidative phosphorylation activities during definitive endodermal differentiation . It increases mitochondrial mass and mitochondrial membrane potential . this compound also regulates mitochondrial remodeling via activation of the β-catenin signaling pathway and inhibits the expression of miRNAs during definitive endodermal differentiation .

CHIR99021 and GSK-3β Inhibition
CHIR99021-induced GSK-3β inhibition upregulates lysosomal activation and autophagy . It also deregulates mTOR and its downstream signaling through TSC2/Rheb .

CHIR99021 and Fibrosis
CHIR 99021 suppresses the migration of human Tenon's fibroblasts (HTFs) and decreases the mRNA expression of fibronectin, collagen Iα, and α-SMA .

Case Studies

While specific, detailed case studies were not available within the provided search results, the following applications of CHIR99021 can be considered as potential case studies:

  • Stem Cell Differentiation: Using CHIR99021 to direct the differentiation of iPSCs into specific cell types for regenerative medicine .
  • Cancer Therapy: Combining CHIR99021 with paclitaxel to treat human lung cancer and observing the synergistic effects .
  • Mitochondrial Biogenesis: Studying the impact of CHIR99021 on mitochondrial biogenesis and oxidative phosphorylation during definitive endodermal differentiation of hASCs .

Authoritative Insights

  • CHIR99021 is a versatile tool in stem cell research and regenerative medicine for maintaining stem cells in an undifferentiated state and guiding their differentiation .
  • CHIR99021 can modulate Wnt signaling in cancer cells, impacting their behavior and potentially offering therapeutic benefits .
  • CHIR99021 plays a role in mitochondrial structure and function remodeling via activation of the β-catenin signaling pathway .
  • GSK-3β inhibition by CHIR99021 can upregulate lysosomal activation and autophagy .
  • CHIR99021 can suppress the migration of human Tenon's fibroblasts (HTFs), indicating its potential use in treating fibrosis-related conditions .

Mechanism of Action

CHIR-99021 exerts its effects by inhibiting the activity of GSK-3, a serine/threonine kinase involved in various cellular pathways. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key component of the Wnt/β-catenin signaling pathway. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates the transcription of Wnt target genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CHIR-99021 is unique due to its high selectivity and potency for GSK-3 inhibition, with minimal off-target effects on other kinases. This makes it a valuable tool in research and therapeutic applications, particularly in studies involving the Wnt/β-catenin signaling pathway .

Biological Activity

CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including stem cell maintenance, differentiation, and cancer biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in stem cell research, effects on cancer cells, and its role in regenerative medicine.

This compound primarily functions by inhibiting GSK-3 isoforms (GSK-3α and GSK-3β), leading to the stabilization of β-catenin in the Wnt signaling pathway. This stabilization prevents the phosphorylation and degradation of β-catenin, allowing it to translocate into the nucleus and activate target genes involved in cell proliferation and differentiation .

Applications in Stem Cell Research

This compound has been extensively utilized in stem cell research for maintaining pluripotency and promoting differentiation. Key findings include:

  • Self-Renewal of Stem Cells : this compound enhances the self-renewal capacity of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by activating Wnt/β-catenin signaling .
  • Differentiation Induction : It aids in guiding the differentiation of stem cells into specific lineages, such as cardiomyocytes and hematopoietic cells, thereby providing a versatile tool for regenerative medicine .

Table 1: Effects of this compound on Stem Cell Differentiation

Cell TypeEffect of this compoundReference
Embryonic Stem CellsMaintains pluripotency
Induced Pluripotent Stem CellsPromotes cardiomyocyte differentiation
Hematopoietic ProgenitorsInhibits primitive hematopoietic commitment

Effects on Cancer Cells

Recent studies have shown that this compound can influence cancer cell behavior by modulating Wnt signaling pathways:

  • Synergistic Effects : In lung cancer treatment, this compound demonstrated a synergistic effect when combined with paclitaxel, enhancing therapeutic efficacy .
  • Fibrosis Modulation : In human lung fibroblasts (HTFs), treatment with this compound significantly reduced the expression of fibrotic markers such as fibronectin and collagen Iα, indicating its potential role in fibrosis-related conditions .

Table 2: Impact of this compound on Cancer Cell Behavior

Cancer TypeObserved EffectReference
Lung CancerSynergistic with paclitaxel
FibrosisDecreased fibrotic marker expression

Regenerative Medicine Applications

This compound has shown promise in regenerative medicine by promoting tissue repair and regeneration:

  • Osteogenesis : It activates canonical Wnt signaling pathways in bone marrow stromal cells, promoting osteoblast differentiation and mineralization .
  • Lung Regeneration : In models of acute lung injury (ALI), this compound facilitated fetal lung progenitor proliferation and maturation of alveolar epithelial cells, suggesting therapeutic potential for lung repair .

Table 3: Regenerative Medicine Applications of this compound

Tissue TypeApplicationReference
BonePromotes osteoblast differentiation
LungEnhances alveolar epithelial cell maturation

Case Studies

  • Stem Cell Differentiation Study : A study demonstrated that this compound treatment led to significant increases in markers associated with neurogenesis in Neuro-2a cells, highlighting its role in neural differentiation .
  • Hematopoietic Specification : Research indicated that this compound altered early hematopoiesis steps, resulting in a loss of hemangioblast progenitors while increasing lymphoid fractions during differentiation from human pluripotent stem cells .

Properties

IUPAC Name

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGNHMOJWBZFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179931
Record name CHIR-99021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252917-06-9
Record name GSK 3 inhibitor XVI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252917-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laduviglusib [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHIR-99021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(2-{[4-[2,4-Dichlorophenyl)-5-(4-methylimidazol-2-yl)pyrimidin-2-yl]NH}ethyl)NH]pyridine-3-CN
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Retrosynthesis Analysis

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